4-(4-tert-butylbenzoyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)18-11-9-17(10-12-18)20(23)22-13-14-24-19(15-22)16-7-5-4-6-8-16/h4-12,19H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPOWJGLRONERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzoyl)-2-phenylmorpholine typically involves the reaction of 4-(tert-butyl)benzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzoyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and morpholino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-tert-butylbenzoyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzoyl)-2-phenylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
3-Methyl-4-(1-phenyl-2-propylamino)-2-phenylmorpholine
Structural Differences :
- The morpholine ring in this analog features a 3-methyl group, a 4-propylamino substituent linked to a phenyl group, and a 2-phenyl group.
- Key Distinction: The presence of a propylamino group at position 4 instead of the benzoyl group in the target compound.
Functional Implications :
- Studies on similar 4-aminomorpholines demonstrate dopaminergic and adrenergic modulation, suggesting that the target compound’s benzoyl group may reduce such activity due to decreased basicity .
- Table 1 : Structural and Functional Comparison
| Property | 4-(4-tert-butylbenzoyl)-2-phenylmorpholine | 3-Methyl-4-(1-phenyl-2-propylamino)-2-phenylmorpholine |
|---|---|---|
| Position 4 substituent | 4-tert-butylbenzoyl | 1-Phenyl-2-propylamino |
| Pharmacological activity | Potential stabilizer/unknown neuroeffects | Dopaminergic/adrenergic modulation |
| Lipophilicity (predicted) | High (tert-butyl group) | Moderate (amino group) |
Bis(4-tert-butylbenzoyl)resorcinol
Structural Differences :
- This compound contains two 4-tert-butylbenzoyl groups attached to a resorcinol (1,3-dihydroxybenzene) core.
- Key Distinction : The absence of a morpholine ring and the presence of ester linkages.
Functional Implications :
- The ester functional groups and resorcinol core make this compound a UV absorber or stabilizer in polymers. The tert-butyl groups enhance steric protection against degradation. In contrast, the target compound’s morpholine ring may limit its utility in materials science but could improve bioavailability in drug design .
4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine
Structural Differences :
- Features a 2,6-dimethylmorpholine core with a propyl chain substituted by a 4-tert-butylphenyl group at position 4.
- Key Distinction : Alkyl chain substituents vs. the benzoyl group in the target compound.
Functional Implications :
- This contrasts with the target compound’s benzoyl group, which may reduce metabolic degradation due to aromatic stability .
Table 2 : Substituent Effects on Bioactivity
| Compound | Position 4 Substituent | Likely Application |
|---|---|---|
| This compound | Benzoyl with tert-butyl | Drug development/stabilizers |
| 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine | Alkyl with tert-butyl | Neuroactive agents |
Research Findings and Implications
- Structural-Activity Relationships (SAR): The tert-butyl group consistently improves oxidative stability across analogs. However, morpholine ring substituents dictate pharmacological vs. industrial applications. For example, amino groups favor receptor binding, while benzoyl/ester groups enhance material stability .
- Direct experimental data on the target compound’s bioactivity are needed to resolve this .
Biological Activity
4-(4-tert-butylbenzoyl)-2-phenylmorpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H23NO2
- Molecular Weight : 297.39 g/mol
The compound features a morpholine ring substituted with a phenyl group and a tert-butylbenzoyl moiety, contributing to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors, influencing pathways related to inflammation and pain modulation.
Antinociceptive Activity
A study investigated the antinociceptive effects of this compound using animal models. The compound was administered to rodents, and its efficacy was evaluated through various pain models, including the formalin test and hot plate test.
| Test | Dose (mg/kg) | Effect |
|---|---|---|
| Formalin Test | 10 | Significant reduction in pain response |
| Hot Plate Test | 20 | Increased latency to respond to heat |
The results demonstrated that the compound significantly reduced pain responses in both tests, indicating its potential as an analgesic agent.
Inhibition of Enzymatic Activity
Further research explored the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The compound was tested against cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 5.6 |
| COX-2 | 3.2 |
These findings suggest that the compound exhibits selective inhibition towards COX-2, which is often associated with inflammatory processes, highlighting its therapeutic potential in treating inflammatory diseases.
Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain conditions, this compound was administered as part of a combination therapy regimen. Patients reported significant improvements in pain scores over a six-week period compared to placebo controls.
Case Study 2: Anti-inflammatory Effects
Another study focused on patients with arthritis who were treated with the compound alongside standard anti-inflammatory medications. The results indicated enhanced relief from symptoms and reduced joint swelling, suggesting synergistic effects when combined with traditional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
